molecular formula C8H8F2O B2713396 2-Fluoro-1-(2-fluorophenyl)ethan-1-OL CAS No. 1550748-35-0

2-Fluoro-1-(2-fluorophenyl)ethan-1-OL

Cat. No.: B2713396
CAS No.: 1550748-35-0
M. Wt: 158.148
InChI Key: HXSNUHVULWWHCD-UHFFFAOYSA-N
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Description

2-Fluoro-1-(2-fluorophenyl)ethan-1-ol (CAS 1550748-35-0) is a fluorinated organic compound with the molecular formula C 8 H 8 F 2 O and a molecular weight of 158.15 . As a difluorinated ethanol derivative, this compound serves as a versatile chiral building block and intermediate in sophisticated organic synthesis pathways. The presence of both a hydroxyl group and fluorine atoms on the carbon chain adjacent to a fluorinated aromatic ring makes it a valuable precursor for developing more complex molecular architectures, particularly in pharmaceutical and agricultural research where the introduction of fluorine can dramatically alter a compound's metabolic stability, bioavailability, and binding selectivity . While specific application data for this exact molecule is limited, research on closely related analogues, such as 1-(2-Fluorophenyl)ethanol, confirms the importance of this chemical class as a raw material in organic synthesis, agricultural chemistry, and dyestuffs . Furthermore, studies on other 2'-fluoro-modified compounds highlight their significant role in modulating biological activity and physicochemical properties, which is a key consideration in medicinal chemistry and drug design . Researchers can leverage this compound to explore the effects of fluorine substitution on reaction pathways and to synthesize novel molecules for various R&D applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1-(2-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSNUHVULWWHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CF)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro 1 2 Fluorophenyl Ethan 1 Ol

Classical Multi-Step Synthesis Approaches

Classical syntheses for this compound are not typically single-pot reactions but rather sequential transformations that build the molecule step-by-step. nih.govbeilstein-journals.orgbeilstein-journals.orgd-nb.info A common strategy involves the initial synthesis of a suitable precursor ketone, followed by its reduction. The main variations in these approaches lie in the method used to introduce the fluorine atom onto the ethyl group.

A key approach to synthesizing the target compound involves the fluorination of a readily available precursor. This strategy begins with 1-(2-fluorophenyl)ethanone, which already contains one of the necessary fluorine atoms on the phenyl ring. The second fluorine atom is then introduced at the α-position to the carbonyl group.

Electrophilic fluorination introduces a fluorine atom to a nucleophilic carbon center. wikipedia.org In the context of synthesizing 2-fluoro-1-(2-fluorophenyl)ethan-1-one, the precursor 1-(2-fluorophenyl)ethanone can be converted to its enol or enolate form, which then acts as the nucleophile. This enolate attacks an electrophilic fluorine source ("F+"). nih.gov

Commonly used electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. brynmawr.edu The reaction mechanism is believed to proceed via an SN2 or a single-electron transfer (SET) pathway, although the exact mechanism can be substrate and reagent dependent. wikipedia.org The general scheme involves the deprotonation of the α-carbon of 1-(2-fluorophenyl)ethanone to form an enolate, which then reacts with the electrophilic fluorinating agent to yield the α-fluoroketone.

Table 1: Common Electrophilic Fluorinating Agents

Reagent Name Acronym Typical Use
N-Fluorobenzenesulfonimide NFSI Fluorination of enolates, enamines, and other carbon nucleophiles. brynmawr.edu
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® Fluorination of a wide range of organic substrates, including ketones.

This table is generated based on the text provided.

Nucleophilic fluorination provides an alternative route to the α-fluoroketone intermediate. This pathway typically involves a two-step process starting from 1-(2-fluorophenyl)ethanone. First, the α-position is functionalized with a good leaving group, such as bromine, to form 2-bromo-1-(2-fluorophenyl)ethanone. oakwoodchemical.combldpharm.com This α-bromination can be achieved using brominating agents like N-bromosuccinimide (NBS) under radical or acidic conditions. google.com

In the second step, the bromine atom is displaced by a fluoride (B91410) ion in a nucleophilic substitution reaction. Sources of nucleophilic fluoride include potassium fluoride (KF) or cesium fluoride (CsF), often used in polar aprotic solvents to enhance the nucleophilicity of the fluoride ion. Phase-transfer catalysts may also be employed to facilitate the reaction. This halogen exchange reaction (Halex reaction) yields the desired 2-fluoro-1-(2-fluorophenyl)ethan-1-one.

Once the key intermediate, 2-fluoro-1-(2-fluorophenyl)ethan-1-one, is synthesized, the final step is the reduction of the ketone carbonyl group to a secondary alcohol. This is a standard transformation in organic synthesis, and several reliable methods are available.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used to reduce ketones to alcohols. masterorganicchemistry.com The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695). wikipedia.orgchemguide.co.uk The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of 2-fluoro-1-(2-fluorophenyl)ethan-1-one. libretexts.org This addition forms an alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent furnishes the final product, 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol. masterorganicchemistry.comlibretexts.org

Due to the presence of the fluorine atom at the α-position, care must be taken with reaction conditions to avoid potential side reactions, though NaBH₄ is generally chemoselective for the carbonyl group. organic-chemistry.org

Table 2: Comparison of Hydride Reducing Agents for Ketones

Reagent Formula Reactivity Common Solvents
Sodium Borohydride NaBH₄ Mild; reduces aldehydes and ketones. masterorganicchemistry.com Methanol, Ethanol, Water chemguide.co.uk

This table is generated based on the text provided.

Catalytic hydrogenation is another effective method for the reduction of ketones. This process involves treating 2-fluoro-1-(2-fluorophenyl)ethan-1-one with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net Common catalysts for ketone reduction include platinum (Pt), palladium (Pd), and nickel (Ni), often supported on carbon (e.g., Pd/C).

The reaction is typically carried out in a suitable solvent under pressure. The hydrogen molecule adsorbs onto the catalyst surface and is added across the carbon-oxygen double bond of the ketone, resulting in the formation of the corresponding alcohol. This method is often considered a "green" alternative as it typically produces fewer inorganic byproducts compared to hydride reductions. The selectivity and efficiency of the hydrogenation can be influenced by the choice of catalyst, solvent, temperature, and pressure. researchgate.net

Grignard-Type Additions to Fluorinated Carbonyls

The formation of the carbon skeleton of this compound can be conceptually achieved via a Grignard-type reaction. This involves the nucleophilic addition of an organometallic reagent to a carbonyl compound. masterorganicchemistry.comlibretexts.org In this context, the reaction would involve a fluorinated benzaldehyde (B42025) and a fluorinated Grignard reagent.

Specifically, the synthesis could be envisioned by the addition of a fluoromethyl Grignard reagent (FCH₂MgX) to 2-fluorobenzaldehyde. However, the preparation of such fluorinated Grignard reagents presents significant challenges due to the instability of the C-F bond and the high reactivity of the resulting organometallic species. nih.gov

An alternative and more common approach is the reduction of the corresponding ketone, 2-fluoro-1-(2-fluorophenyl)ethanone. The synthesis of this ketone precursor can be accomplished through various methods, after which the carbonyl is reduced to the desired alcohol. Grignard reagents are fundamental in organic synthesis for forming new carbon-carbon bonds by attacking electrophilic carbon centers, such as those in carbonyl groups. masterorganicchemistry.comlibretexts.orgsigmaaldrich.com The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide and yield the alcohol. masterorganicchemistry.com

Modern Catalytic Synthetic Routes

Modern synthetic chemistry offers powerful catalytic methods for the synthesis of chiral alcohols, providing high efficiency and enantioselectivity. These routes are often preferred over classical methods for their ability to generate specific stereoisomers, which is critical in fields like pharmaceutical development.

Asymmetric hydrogenation is a premier technique for the enantioselective reduction of prochiral ketones to chiral alcohols. This process utilizes a chiral catalyst to selectively add hydrogen across the carbonyl double bond, favoring the formation of one enantiomer over the other. Both direct hydrogenation (using H₂ gas) and transfer hydrogenation (using a hydrogen donor like 2-propanol) are widely employed. mdpi.com

Ruthenium complexes featuring chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are benchmark catalysts for the asymmetric hydrogenation of aromatic ketones. harvard.edu The mechanism involves the formation of a chiral ruthenium hydride species that coordinates with the ketone. The rigid chiral backbone of the BINAP ligand creates a well-defined steric environment, directing the hydride transfer to one face of the carbonyl group, thus inducing high enantioselectivity. harvard.eduacs.orgacs.org These reactions are typically performed under hydrogen pressure in a suitable solvent like methanol or ethanol.

Table 1: Representative Conditions for Ru-BINAP Catalyzed Asymmetric Hydrogenation of Aromatic Ketones

Catalyst System Substrate H₂ Pressure Solvent Temp. (°C) Enantiomeric Excess (ee) Reference
Ru(OAc)₂(S)-BINAP Methyl 3-oxobutanoate 4-100 atm Methanol 23-100 >95% (R) harvard.edu
trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] Acetophenone (B1666503) 1 atm 2-Propanol Room Temp 82% (R) acs.org

This table presents data for model substrates analogous to the precursor for this compound, demonstrating the general applicability of the method.

As a complementary strategy to metal catalysis, organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. scilit.comnih.gov This approach avoids the use of potentially toxic and expensive heavy metals. For the reduction of ketones, methodologies involving chiral Frustrated Lewis Pairs (FLPs) have emerged. nih.govresearchgate.net An FLP, typically composed of a bulky Lewis acid (e.g., a borane) and a Lewis base (e.g., a chiral oxazoline), can heterolytically cleave molecular hydrogen. nih.govresearchgate.net The resulting chiral protonated base and hydridoborate complex then facilitate the stereoselective transfer of a hydride and a proton to the ketone, yielding an enantiomerically enriched alcohol. nih.gov The enantioselective synthesis of fluorinated molecules is an area of significant research, with organocatalysis providing a powerful toolkit for creating complex chiral structures. scilit.comnih.govrsc.orgku.ac.ae

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions (pH, temperature) and can exhibit exceptional levels of enantio-, regio-, and chemoselectivity. nih.govresearchgate.net

Lipases are widely used enzymes for the kinetic resolution of racemic alcohols. researchgate.netsemanticscholar.org A kinetic resolution separates the enantiomers of a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent, in this case, an enzyme.

In a typical lipase-catalyzed resolution of racemic this compound, the alcohol mixture is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). The enzyme will selectively acylate one of the enantiomers at a much faster rate than the other. For example, the lipase from Candida rugosa (CRL) or Pseudomonas fluorescens (AK lipase) might preferentially convert the (R)-alcohol into its corresponding acetate, leaving the (S)-alcohol unreacted. nih.govmdpi.com The reaction is stopped at or near 50% conversion, allowing for the separation of the highly enantiopure unreacted alcohol from its esterified counterpart.

Table 2: Examples of Lipase-Catalyzed Kinetic Resolution of Alcohols

Enzyme Substrate Type Acyl Donor / Solvent Key Finding Reference
Candida rugosa Lipase (CRL) Diastereoisomeric fluorinated alcohol acetates Buffer (pH 7.0) with DIPE co-solvent Hydrolysis yielded (S)-alcohol with 98.5% de nih.gov
Pseudomonas fluorescens Lipase (AK Lipase) Racemic 2-arylchroman-4-ols Vinyl Acetate High asymmetric transformation (E > 200) mdpi.com

This table illustrates the effectiveness of lipases in resolving various chiral alcohols and esters, a technique directly applicable to the resolution of racemic this compound.

Chemoenzymatic and Biocatalytic Approaches

Microbial Reduction Strategies

Microbial reduction of prochiral ketones represents a valuable green chemistry approach for the synthesis of enantiomerically enriched alcohols. This methodology utilizes whole-cell biocatalysts or isolated enzymes to perform highly selective reductions under mild reaction conditions. In the context of this compound synthesis, the precursor ketone, 2-fluoro-1-(2-fluorophenyl)ethanone, can be subjected to microbial reduction to yield the desired chiral alcohol.

Various microorganisms, particularly yeast strains, have demonstrated high efficacy in the asymmetric reduction of substituted acetophenones. researchgate.netnih.gov For instance, species from genera such as Candida, Pichia, and Saccharomyces are known to reduce fluorinated acetophenone derivatives with high conversions and excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee). researchgate.netresearchgate.net The stereochemical outcome of the reduction is dependent on the specific enzymes present in the microorganism, which typically follow Prelog's rule to afford the corresponding (S)-alcohols. researchgate.net

The following table summarizes representative results for the microbial reduction of fluoroacetophenone derivatives, illustrating the potential of this strategy for the synthesis of chiral this compound.

MicroorganismSubstrateProductConversion (%)Enantiomeric Excess (ee, %)Product Configuration
Candida tropicalis2-bromo-4-fluoro acetophenone(S)-1-(2'-bromo-4'-fluoro phenyl)ethanol>9099S
Pichia methanolicaMethyl 4-(2'-acetyl-5'-fluorophenyl) butanoate(S)-hydroxy methyl ester98 (preparative scale)99S
Botryosphaeria sp.2,2,2-trifluoro-1-phenylethanone(S)-2,2,2-trifluoro-1-phenylethanol>99>99S
Saccharomyces cerevisiae (Baker's Yeast)2-bromo-4-fluoro acetophenone(S)-1-(2'-bromo-4'-fluoro phenyl)ethanol>9099S

Transition Metal-Catalyzed Coupling Reactions for Installation of Fluorinated Moieties

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, including the introduction of fluorine-containing groups.

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or triflate. organic-chemistry.orgwikipedia.org This reaction is advantageous due to the low toxicity, stability, and ease of handling of organosilicon reagents. acs.org For the synthesis of fluorinated compounds, Hiyama coupling can be employed to form C-C bonds where one of the coupling partners contains a fluorine atom.

The general mechanism involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organosilane, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org A key step in the Hiyama coupling is the activation of the organosilane, which is typically achieved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), to form a more reactive pentacoordinate silicate (B1173343) species. organic-chemistry.org

While direct application of Hiyama coupling to synthesize this compound is not extensively documented, the strategy could be envisioned. For example, a suitably protected 2-fluoro-1-haloethane derivative could be coupled with a (2-fluorophenyl)silane reagent. More recently, developments in Hiyama coupling have demonstrated its utility in the functionalization of C-F bonds, particularly in gem-difluoroalkenes, showcasing the versatility of this reaction in organofluorine chemistry. acs.orgnih.gov

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for the synthesis of complex molecules. In the context of organofluorine chemistry, the direct fluorination of C-H bonds offers a streamlined approach to installing fluorine atoms into organic scaffolds. nih.gov This can be particularly useful for late-stage fluorination of drug candidates and other high-value compounds.

For the synthesis of this compound, a C-H fluorination strategy could be applied to a precursor such as 1-(2-fluorophenyl)ethan-1-ol. The benzylic C-H bonds at the 2-position are susceptible to functionalization. nih.govorganic-chemistry.orgrsc.org Methodologies often employ transition metal catalysts, such as palladium, iron, or copper, in conjunction with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. organic-chemistry.orgbeilstein-journals.org Photocatalytic methods have also been developed for the direct fluorination of benzylic C-H bonds. nih.govrsc.org These reactions typically proceed via a radical mechanism, where a hydrogen atom is abstracted from the benzylic position, followed by trapping of the resulting radical with the fluorine source. beilstein-journals.org

The selectivity of C-H fluorination can be influenced by directing groups or by the inherent reactivity of the C-H bonds in the substrate. nih.gov The development of site-selective C-H fluorination methods is an active area of research. beilstein-journals.org

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The stereoselective synthesis of the enantiomers and diastereomers of this compound is crucial for evaluating their biological activities and for their application as chiral building blocks.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy is widely used in asymmetric synthesis for the preparation of enantiomerically pure compounds. nih.gov

In the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective introduction of either the hydroxyl group or the fluorine atom. For example, a chiral oxazolidinone auxiliary, as popularized by Evans, could be used to control the stereochemistry of an aldol (B89426) reaction or an alkylation. wikipedia.org Similarly, chiral auxiliaries derived from amino alcohols, such as (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol, can be effective in directing the stereochemical course of reactions. The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.

Kinetic resolution is a powerful method for separating a racemic mixture of chiral compounds. nih.gov This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product. scielo.br Enzymatic kinetic resolution, particularly using lipases, is a widely employed and environmentally benign approach for the resolution of racemic alcohols. nih.govnih.gov

For this compound, a racemic mixture can be resolved via lipase-catalyzed transesterification. In this process, one enantiomer is selectively acylated by an acyl donor, such as vinyl acetate, in the presence of a lipase, leaving the other enantiomer unreacted. nih.gov Lipases such as Novozym 435 (Candida antarctica lipase B) are known to be highly effective for the kinetic resolution of secondary alcohols, including 1-phenylethanol (B42297) and its derivatives. nih.govscielo.br The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme.

The following table presents typical data for the kinetic resolution of 1-phenylethanol, which serves as a model for the resolution of this compound.

EnzymeSubstrateAcyl DonorSolventConversion (%)Product ee (%)Remaining Substrate ee (%)
Novozym 435(R,S)-1-phenylethanolVinyl acetaten-hexane~50>99 (R-acetate)>99 (S-alcohol)
Aspergillus oryzae lipase(R,S)-1-phenylethanolVinyl acetateMethyl tert-butyl ether46>99 (R-acetate)-
Steapsin lipase(R,S)-1-phenylethanolVinyl acetateHexane---

Dynamic Kinetic Resolution

Dynamic Kinetic Resolution (DKR) is a powerful technique to convert a racemic mixture entirely into a single, desired enantiomer, thereby achieving a theoretical yield of 100%. This methodology combines a rapid, in-situ racemization of the starting material with a highly enantioselective kinetic resolution. For the synthesis of enantiomerically pure this compound, a chemoenzymatic DKR approach is particularly effective. nih.govresearchgate.net This strategy pairs a lipase for the enantioselective acylation of one alcohol enantiomer with a metal catalyst that facilitates the racemization of the remaining, unreacted alcohol enantiomer. ijsr.net

The process involves the selective acylation of one enantiomer of the racemic alcohol, catalyzed by an enzyme, while the slower-reacting enantiomer is continuously racemized by a metal catalyst. This ensures that the substrate for the enzymatic resolution is constantly replenished, allowing for the complete conversion of the racemate into a single enantiomeric product. jocpr.com

Key Components of DKR for this compound:

Enzyme Catalyst: Lipases are commonly employed for the kinetic resolution of secondary alcohols. Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, is a highly effective and widely used biocatalyst for this purpose due to its broad substrate scope and high enantioselectivity. nih.govacs.org Another potential candidate is the lipase from Pseudomonas stutzeri (PSL), which has shown high enantioselectivity for bulky diarylethanols. jocpr.com

Racemization Catalyst: Ruthenium complexes are the most effective and widely used catalysts for the racemization of secondary alcohols under mild conditions compatible with enzymatic reactions. nih.govijsr.net Suitable catalysts include Shvo's catalyst, Bäckvall's catalyst, or in-situ-generated catalysts from precursors like [RuCl₂(p-cymene)]₂ combined with chelating diamines. researchgate.netresearchgate.net These catalysts operate via a hydrogen transfer mechanism, reversibly oxidizing the alcohol to the corresponding ketone (2'-fluoroacetophenone) and then reducing it back to the racemic alcohol.

Acyl Donor: An appropriate acyl donor is required for the enzymatic acylation step. Isopropenyl acetate is a common choice as it is commercially available and the acetone (B3395972) by-product is generally non-inhibitory to the catalytic system. nih.govjocpr.com Other options include vinyl acetate or alkyl methoxyacetates. acs.orgunibo.it

The DKR of (±)-2-Fluoro-1-(2-fluorophenyl)ethan-1-OL would typically be conducted in an organic solvent like toluene. The enzyme (e.g., Novozym® 435), the ruthenium catalyst, a mild base (e.g., K₂CO₃ or Na₂CO₃), and the acyl donor are combined with the racemic alcohol. jocpr.comrroij.com The reaction proceeds until one enantiomer is completely converted to its corresponding acetate, which can then be separated from the reaction mixture and hydrolyzed to yield the enantiopure alcohol. This approach provides access to the desired enantiomer in high yield and excellent enantiomeric excess (>99% ee). ijsr.netjocpr.com

Table 1: Representative Catalytic Systems for the Dynamic Kinetic Resolution of Secondary Alcohols

ComponentExampleFunctionReference
Enzyme Candida antarctica Lipase B (CALB, Novozym® 435)Enantioselective acylation of one alcohol enantiomer nih.govacs.org
Racemization Catalyst Ruthenium Complexes (e.g., Shvo's, Bäckvall's)In-situ racemization of the unreacted alcohol enantiomer researchgate.netresearchgate.net
Acyl Donor Isopropenyl AcetateProvides the acyl group for the enzymatic esterification nih.govjocpr.com
Solvent TolueneProvides a suitable medium for both catalysts ijsr.net
Additive Mild Base (e.g., K₂CO₃)Facilitates the racemization process jocpr.com

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves minimizing waste, using less hazardous materials, and improving energy efficiency.

A primary goal in green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which are often hazardous and contribute to pollution. rsc.org For the synthesis of this compound, which typically starts from the reduction of 2'-fluoroacetophenone (B1202908), several strategies can be employed.

Solvent-Free Reactions: Performing reactions "neat" (without any solvent) is the ideal scenario. rsc.org Recent research has demonstrated the feasibility of solvent- and catalyst-free reactions for the synthesis of certain fluorinated compounds, driven by direct hydrogen-bond interactions between reactants. mdpi.comresearchgate.net While this specific application for the reduction of 2'-fluoroacetophenone needs further investigation, it represents a promising avenue for sustainable synthesis.

Reduced Solvent Systems: Where a solvent is necessary, alternatives to traditional hazardous solvents like chlorinated hydrocarbons are preferred. ijsr.net

Biocatalysis in Aqueous Media: Using whole-cell biocatalysts or isolated enzymes (ketoreductases) for the asymmetric reduction of 2'-fluoroacetophenone allows the reaction to be conducted primarily in water, an environmentally benign solvent. researchgate.net

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. Natural Deep Eutectic Solvents (NADESs) are derived from natural primary metabolites. DESs can be effective media for biocatalysis, enhancing substrate solubility and enzyme stability, and are considered greener alternatives to conventional organic solvents. researchgate.net

Fluorous Biphasic Systems: These systems use highly fluorinated solvents that are immiscible with common organic solvents at room temperature but can become miscible at elevated temperatures. ijsr.netunibo.it This property can be exploited to facilitate catalyst and product separation, though the environmental persistence of some fluorous solvents must be considered. nih.gov

The shift towards renewable resources is a cornerstone of green chemistry. In the synthesis of this compound, this principle applies to both reagents and catalysts.

Biocatalysts: Enzymes (such as alcohol dehydrogenases or ketoreductases) and whole-cell microorganisms are renewable catalysts derived from biological sources. nih.govresearchgate.net They offer high selectivity under mild reaction conditions (ambient temperature and pressure), reducing energy consumption and by-product formation. nih.govnih.gov The asymmetric reduction of 2'-fluoroacetophenone to the corresponding chiral alcohol is a well-established application of biocatalysis. researchgate.net

Renewable Starting Materials: While the immediate precursors for this specific compound are typically derived from petrochemical sources, broader green chemistry strategies advocate for the eventual use of biomass-derived feedstocks for producing aromatic building blocks.

Sustainable Metal Catalysts: For processes like DKR or transfer hydrogenation, catalyst sustainability is crucial. This involves using catalysts based on earth-abundant metals where possible, or developing highly efficient catalysts with very low loading and effective recycling protocols. Immobilizing metal catalysts on solid supports or using fluorous-tagged catalysts can facilitate their recovery and reuse. nih.gov

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating how much of the reactants' mass is incorporated into the desired product. A higher atom economy signifies a more efficient and less wasteful process.

For the synthesis of this compound, the most direct route is the reduction of 2'-fluoroacetophenone.

High Atom Economy Reactions: Asymmetric transfer hydrogenation (ATH) or direct asymmetric hydrogenation are highly atom-economical methods. In ATH, a hydrogen donor like isopropanol (B130326) or formic acid is used, while in direct hydrogenation, H₂ gas is the reductant. These reactions, in principle, add only hydrogen atoms to the substrate, leading to minimal waste.

Convergent Synthesis: The pursuit of synthetic efficiency can be guided by convergent strategies, which involve coupling fragments of similar complexity in late stages. nih.gov While the synthesis of this specific alcohol is relatively short, applying this mindset encourages the selection of pathways that build complexity quickly and efficiently.

Table 2: Comparison of Atom Economy for Different Reductants in the Synthesis of this compound

Reaction TypeReductantBy-productAtom Economy
Direct Hydrogenation H₂None100% (Ideal)
Transfer Hydrogenation IsopropanolAcetoneModerate
Hydride Reduction NaBH₄Borate SaltsLower

Continuous flow chemistry, utilizing microreactors or packed-bed reactors, offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. rsc.orgnih.gov These benefits are highly relevant to the synthesis of fluorinated compounds, which can involve hazardous reagents or highly exothermic reactions. durham.ac.uk

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which mitigates the risks associated with hazardous reagents (like some fluorinating agents) or unstable intermediates. nih.govdurham.ac.uk The excellent heat transfer capabilities of microreactors allow for precise temperature control, preventing runaway reactions.

Improved Efficiency and Yield: The high surface-area-to-volume ratio in flow reactors enhances mass and heat transfer, often leading to faster reaction times, higher conversions, and improved selectivity compared to batch reactions. nih.gov This has been demonstrated in various syntheses of active pharmaceutical ingredients (APIs). nih.gov

Scalability and Automation: Scaling up a flow process involves running the system for a longer duration or using parallel reactors, which is often more straightforward than scaling up batch reactors. durham.ac.uk Flow systems can be readily automated for process optimization and manufacturing.

Reaction Chemistry and Transformational Pathways Involving 2 Fluoro 1 2 Fluorophenyl Ethan 1 Ol

Derivatization Reactions of the Hydroxyl Group

The secondary hydroxyl group is a primary site for chemical modification, readily undergoing esterification, etherification, oxidation, and substitution reactions.

The hydroxyl group of 2-Fluoro-1-(2-fluorophenyl)ethan-1-OL can be converted into esters and ethers, which are common strategies for protecting the alcohol functionality or for synthesizing derivatives with altered physicochemical properties.

Esterification: This transformation is typically achieved by reacting the alcohol with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid is a viable, equilibrium-driven method. For higher yields and milder conditions, the use of an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) is preferred. These reactions proceed via nucleophilic acyl substitution, where the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acylating agent. researchgate.net For instance, reaction with acetyl chloride would yield 2-fluoro-1-(2-fluorophenyl)ethyl acetate (B1210297).

Etherification: The formation of ethers from this compound is commonly carried out via the Williamson ether synthesis. nih.govevonik.com This method involves a two-step process: first, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. researchgate.net This alkoxide then acts as a potent nucleophile, displacing a halide or other suitable leaving group from an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction. nih.govevonik.com Given that the alcohol is secondary, the choice of the alkylating agent is crucial; primary alkyl halides are most effective to avoid competing elimination reactions. evonik.com

Table 1: Representative Esterification and Etherification Reactions
Reaction TypeReagentsProduct ClassTypical Conditions
EsterificationCarboxylic Acid (e.g., Acetic Acid) + Acid Catalyst (e.g., H₂SO₄)EsterHeating under reflux
EsterificationAcyl Chloride (e.g., Acetyl Chloride) + Base (e.g., Pyridine)EsterAnhydrous solvent (e.g., DCM), 0 °C to RT
Etherification (Williamson)1. Strong Base (e.g., NaH) 2. Primary Alkyl Halide (e.g., CH₃I)EtherAnhydrous polar aprotic solvent (e.g., THF, DMF)

As a secondary benzylic alcohol, this compound can be oxidized to form a ketone. Further oxidation to a carboxylic acid is not a direct pathway and involves the cleavage of carbon-carbon bonds under harsh conditions.

Oxidation to Ketones: The oxidation of the secondary alcohol functionality yields the corresponding ketone, 1-(2-fluorophenyl)-2-fluoroethan-1-one (also known as 2'-fluoro-2-fluoroacetophenone). This is a common and high-yielding transformation in organic synthesis. A wide array of oxidizing agents can be employed. nih.gov

Chromium-Based Reagents: Classic oxidants like Jones reagent (CrO₃ in aqueous sulfuric acid) or pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂) are effective. PCC is often preferred for its milder, non-aqueous conditions, which can prevent over-oxidation or side reactions.

Modern Catalytic Methods: More environmentally benign methods utilize catalytic systems. These include photochemical aerobic oxidations using catalysts like Eosin Y or thioxanthenone with molecular oxygen (from air) as the terminal oxidant. researchgate.netresearchgate.netgoogle.com Another green approach involves using hydrogen peroxide (H₂O₂) in the presence of activated carbon. youtube.com These methods are often highly selective for benzylic alcohols and proceed under mild conditions. researchgate.netyoutube.com

Oxidation to Carboxylic Acids: The direct oxidation of a secondary alcohol to a carboxylic acid is not possible without breaking a C-C bond. Under forcing conditions with strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄), the ketone product can be further oxidized. This process, however, is destructive and would cleave the bond between the carbonyl group and the fluoromethyl group, leading to the formation of 2-fluorobenzoic acid. Due to its low selectivity and harsh conditions, this is not a synthetically useful transformation for producing a carboxylic acid while retaining the full carbon skeleton.

Table 2: Common Oxidation Methods for Secondary Benzylic Alcohols
Reagent/SystemProductConditionsNotes
Pyridinium Chlorochromate (PCC)KetoneAnhydrous CH₂Cl₂Mild, non-aqueous conditions.
Jones Reagent (CrO₃/H₂SO₄/acetone)KetoneAqueous acetone (B3395972)Strongly acidic, high efficiency.
Eosin Y / O₂ / Blue LEDKetonePhotochemical, mildGreen chemistry approach. researchgate.net
H₂O₂ / Activated CarbonKetoneAqueous, often heatedMetal-free, environmentally friendly. youtube.com
KMnO₄ (hot, acidic)Carboxylic Acid (via C-C cleavage)Harsh, refluxDestructive oxidation.

The hydroxyl group can be replaced by a halogen or eliminated with an adjacent hydrogen to form an alkene.

Halogenation: The conversion of the alcohol to an alkyl halide is a key step for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are standard reagents for converting secondary alcohols into the corresponding chlorides and bromides, respectively. youtube.comacs.orgnih.gov These reactions are generally preferred over using hydrohalic acids (HCl, HBr) because they proceed under milder conditions and are less prone to causing carbocation rearrangements. nih.govyoutube.com The mechanism for both reagents typically involves an SN2 pathway, which results in the inversion of stereochemistry at the benzylic carbon. youtube.com The alcohol's hydroxyl group is first converted into a better leaving group (a chlorosulfite or phosphite (B83602) ester), which is then displaced by the halide ion. youtube.com

Dehydration: The acid-catalyzed elimination of water from this compound leads to the formation of 1-fluoro-2-(1-fluorovinyl)benzene . This dehydration reaction is analogous to the industrial production of styrene (B11656) from 1-phenylethanol (B42297). The reaction is typically carried out by heating the alcohol with a strong, non-nucleophilic acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The mechanism often proceeds through an E1 pathway, involving protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a resonance-stabilized benzylic carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from the adjacent carbon to form the double bond.

Spectroscopic and Chromatographic Methodologies for the Analysis of 2 Fluoro 1 2 Fluorophenyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for establishing the carbon-hydrogen framework of 2-Fluoro-1-(2-fluorophenyl)ethan-1-OL.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The four protons on the fluorophenyl ring would appear as complex multiplets in the aromatic region, with their chemical shifts and splitting patterns influenced by coupling to each other and to the ring's fluorine atom. The benzylic proton (CH-OH) would likely appear as a doublet of doublets due to coupling with the two diastereotopic protons of the adjacent fluoromethyl group (CH₂F). These CH₂F protons would also present as a complex multiplet, further split by the adjacent fluorine atom. The hydroxyl proton (-OH) typically appears as a broad singlet, though its chemical shift and appearance can vary with solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the carbon backbone. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the fluorine substituent. The C-F coupling constants are valuable for assigning the specific carbon atoms within the ring. The carbon bearing the hydroxyl group (C-OH) and the carbon bonded to the aliphatic fluorine (C-F) would appear in the aliphatic region, with characteristic splitting patterns due to one-bond and two-bond C-F coupling.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~7.50-7.10 m - 4 x Ar-H
~5.20 ddt J(H,H), J(H,F) CH-OH
~4.60 m J(H,H), J(H,F) CH₂F

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~160 d ¹J(C,F) ≈ 245 Ar C-F
~131-124 m - 4 x Ar C-H
~128 d ²J(C,F) Ar C-C-F
~85 d ¹J(C,F) ≈ 170 CH₂F

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. wikipedia.org Given the presence of two chemically distinct fluorine atoms in this compound—one attached to the aromatic ring and one to the ethyl side chain—the ¹⁹F NMR spectrum is expected to show two primary signals. huji.ac.il

The aromatic fluorine signal will appear at a chemical shift characteristic of aryl fluorides. It will likely be a multiplet due to coupling with the ortho, meta, and para protons of the benzene (B151609) ring, as well as a potential through-space or long-range coupling to the fluorine on the side chain. The aliphatic fluorine will resonate in a different region of the spectrum and will appear as a triplet of doublets due to coupling with the two geminal protons (²JHF) and the single vicinal proton (³JHF). The large chemical shift dispersion in ¹⁹F NMR makes signal overlap unlikely and allows for clear analysis of the fluorine environments. wikipedia.org

Predicted ¹⁹F NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~ -115 m J(F,H), J(F,F) Ar-F

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show a cross-peak between the benzylic proton (CH-OH) and the protons of the fluoromethyl group (CH₂F). It would also map the connectivity between adjacent protons on the fluorophenyl ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com HSQC is used to definitively link the proton assignments to their corresponding carbon atoms, for example, connecting the CH-OH proton signal to the C-OH carbon signal and the CH₂F proton signals to the CH₂F carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.com HMBC is crucial for piecing together the molecular fragments. Key correlations would include a cross-peak from the CH₂F protons to the benzylic carbon (CH-OH) and the C1 aromatic carbon. Another key correlation would be from the benzylic proton (CH-OH) to the C1 and C2 carbons of the aromatic ring, confirming the connection between the ethan-1-ol side chain and the fluorophenyl ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, broad band in the region of 3600-3200 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ region. Most significantly, strong absorption bands corresponding to the C-F stretching vibrations are anticipated in the 1250-1000 cm⁻¹ range, which is a characteristic region for organofluorine compounds. A C-O stretching vibration for the secondary alcohol would also be present in this region, typically around 1100-1050 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often produce strong and sharp signals, aiding in the characterization of the substitution pattern.

Predicted Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3600-3200 Strong, Broad O-H Stretch (Alcohol)
3100-3000 Medium C-H Stretch (Aromatic)
3000-2850 Medium C-H Stretch (Aliphatic)
1600-1450 Medium-Strong C=C Stretch (Aromatic Ring)
1250-1000 Strong C-F Stretch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. The EI mass spectrum of this compound would show a molecular ion peak at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely include the loss of a water molecule ([M-H₂O]⁺˙), loss of hydrogen fluoride (B91410) ([M-HF]⁺˙), or cleavage of the C-C bond between the benzylic carbon and the fluoromethyl carbon. The base peak could correspond to the stable fluorotropylium ion or a related benzylic cation.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. ESI-MS is particularly useful for accurately determining the molecular weight of the parent compound with minimal fragmentation, thereby confirming its elemental composition when analyzed with a high-resolution mass spectrometer.

Predicted Mass Spectrometry Fragments for this compound

Ionization Mode m/z (Predicted) Fragment
EI 158 [M]⁺˙
EI 140 [M-H₂O]⁺˙
EI 125 [M-CH₂F]⁺
EI 111 [C₇H₅F]⁺
ESI 159 [M+H]⁺

High-Resolution Mass Spectrometry (HRMS)

No published experimental HRMS data for this compound was found. This technique would be theoretically used to determine the compound's exact mass and elemental formula with high accuracy.

X-ray Crystallography for Solid-State Structure Determination

There is no information available in the searched scientific databases to indicate that the solid-state structure of this compound has been determined by X-ray crystallography.

Chromatographic Separation and Purity Assessment Techniques

Specific methods or results for the chromatographic analysis of this compound are not available in the literature.

No specific GC or GC-MS methods, including retention times or mass fragmentation patterns, have been reported for this compound.

There are no published HPLC or Chiral HPLC methods detailing the separation, purity assessment, or enantiomeric resolution of this compound.

Specific TLC conditions (e.g., stationary phase, mobile phase, Rf values) for monitoring reactions involving this compound have not been documented in the available literature.

Computational and Theoretical Studies on 2 Fluoro 1 2 Fluorophenyl Ethan 1 Ol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the most stable three-dimensional arrangement of atoms (the molecular geometry) and describe the distribution of electrons within the molecule (the electronic structure).

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of chemical systems. For 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform a full geometry optimization. researchgate.netresearchgate.net This process systematically alters the positions of the atoms until the lowest energy conformation is found.

The output of such a calculation provides precise values for bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's shape and steric properties. Furthermore, DFT is used to calculate key electronic properties. For instance, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—reveals information about the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO energy gap generally suggests higher reactivity. Additionally, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net

Table 1: Representative Geometric Parameters for this compound Predicted by DFT Calculations (Illustrative Data)
ParameterBond/Atoms InvolvedPredicted Value
Bond Length C-O1.43 Å
C-F (Aromatic)1.35 Å
C-F (Aliphatic)1.39 Å
O-H0.96 Å
Bond Angle C-C-O110.5°
H-O-C108.9°
Dihedral Angle F-C-C-O~60° (gauche)

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. nih.govnih.gov

For a molecule like this compound, ab initio calculations would be valuable for obtaining a highly accurate energy profile and for validating the results obtained from DFT. nih.gov These methods are particularly useful for studying subtle non-covalent interactions, such as intramolecular hydrogen bonds, which can significantly influence the molecule's preferred conformation. nih.gov

Conformational Analysis and Energy Minima Studies

Due to the presence of several single bonds, this compound can exist in various spatial arrangements, known as conformations or rotamers. Conformational analysis aims to identify the most stable of these arrangements (energy minima) and the energy barriers to rotation between them.

Theoretical studies on similar fluorinated benzyl (B1604629) alcohols have shown that the conformational landscape is strongly influenced by the presence and position of fluorine atoms. nih.govnih.gov For this compound, rotation around the C-C and C-O bonds would be systematically explored. This typically involves performing a potential energy surface (PES) scan, where a specific dihedral angle is varied incrementally and the energy is calculated at each step.

The results of this analysis would likely reveal several stable conformers. The relative stability of these conformers is determined by a balance of steric hindrance, dipole-dipole interactions, and intramolecular hydrogen bonding. In fluorinated alcohols, an intramolecular hydrogen bond between the hydroxyl proton and a nearby fluorine atom (OH···F) is a critical stabilizing interaction that can dictate the preferred geometry. nih.govnih.gov Studies on related compounds like 2-fluoroethanol (B46154) have extensively investigated the energy difference between gauche and anti conformers, providing a framework for understanding similar effects in this molecule. acs.org

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound (Illustrative Data)
Conformer IDKey Dihedral Angle(s)Relative Energy (kcal/mol)Stabilizing Interactions
Conf-1 F-C-C-O ≈ 60° (gauche)0.00 (Global Minimum)Intramolecular OH···F(aromatic) H-bond
Conf-2 F-C-C-O ≈ 180° (anti)1.5Steric minimization
Conf-3 F-C-C-O ≈ -60° (gauche)0.8Intramolecular OH···F(aliphatic) H-bond

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction.

For this compound, the ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. researchgate.netacs.orgnih.gov The process involves first optimizing the molecular geometry and then performing the GIAO calculation on the stable conformers. Since the experimentally observed spectrum is an average over all conformations present in solution, the final predicted chemical shifts are often calculated as a Boltzmann-weighted average of the shifts for each stable conformer. researchgate.net

For predicting ¹⁹F NMR chemical shifts, specific DFT functionals such as ωB97XD have been shown to provide high accuracy. rsc.orgresearchgate.net The calculations are often performed with the inclusion of a solvent model, like the Polarizable Continuum Model (PCM), to better simulate experimental conditions. researchgate.netliverpool.ac.uk The predicted shifts are then compared to experimental values, often after applying a linear scaling correction to account for systematic errors in the computational method. nih.gov This comparison can confirm structural assignments and provide insight into the conformational preferences in solution. acs.org

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical modeling can elucidate the step-by-step pathway of a chemical reaction, known as the reaction mechanism. This involves identifying all reactants, intermediates, transition states, and products along a reaction coordinate.

For example, the synthesis of this compound, perhaps via the reduction of 2-fluoro-1-(2-fluorophenyl)ethan-1-one, could be modeled. Using DFT, researchers can locate the geometry of the transition state—the highest energy point along the reaction pathway—and calculate the activation energy barrier. researchgate.net A lower activation energy implies a faster reaction. Such calculations can help explain why a particular synthetic route is successful or predict the outcome of a proposed reaction. acs.orgresearchgate.net

Kinetic and mechanistic studies on the decomposition or further reactions of alcohols have been successfully investigated using these computational approaches. researchgate.net By mapping the potential energy surface, different competing reaction pathways can be compared to predict the major and minor products under various conditions. acs.org

In Silico Design and Prediction of Novel Derivations and Analogues

In silico drug design, or computer-aided drug design (CADD), uses computational methods to identify, design, and optimize new bioactive molecules. researchgate.netmicrobenotes.com Starting with a lead compound like this compound, novel derivatives and analogues can be designed by modifying its structure computationally. nih.gov

This process involves creating a virtual library of related compounds by, for example, changing the position of the fluorine substituents, introducing new functional groups to the phenyl ring, or altering the ethanol (B145695) backbone. These new structures are then subjected to computational screening. Quantum chemical calculations can predict how these structural changes affect the molecule's electronic properties, stability, and shape. researchgate.net

If the molecule is being designed as a potential drug, methods like molecular docking can be used to predict how well these new analogues will bind to a specific biological target, such as a protein or enzyme. pensoft.net This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources in the drug discovery pipeline. researchgate.net

Applications of 2 Fluoro 1 2 Fluorophenyl Ethan 1 Ol As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are of immense importance in medicinal and agrochemical research. researchgate.netnih.gov Benzylic alcohols such as 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol serve as key precursors for constructing these scaffolds. The hydroxyl group can be easily converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate intramolecular or intermolecular cyclization reactions.

Alternatively, oxidation of the secondary alcohol to its corresponding ketone, 2-fluoro-1-(2-fluorophenyl)ethanone, provides an electrophilic center essential for condensation reactions with dinucleophiles to form various heterocyclic systems. For example, reaction with hydrazines could yield pyrazoles, while condensation with hydroxylamine (B1172632) could lead to isoxazoles. nih.gov The presence of fluorine atoms can significantly influence the reactivity and regioselectivity of these cyclization reactions.

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

Heterocycle Class Required Dinucleophile Key Intermediate
Pyrazoles Hydrazine / Substituted Hydrazines 2-Fluoro-1-(2-fluorophenyl)ethanone
Isoxazoles Hydroxylamine 2-Fluoro-1-(2-fluorophenyl)ethanone
Pyrimidines Urea / Thiourea 2-Fluoro-1-(2-fluorophenyl)ethanone

Chiral Building Block in Asymmetric Synthesis of Complex Molecules

The central carbon atom bearing the hydroxyl group in this compound is a stereocenter. If this compound can be obtained in an enantiomerically pure form, it becomes a valuable chiral building block for the asymmetric synthesis of complex molecules, including active pharmaceutical ingredients (APIs). uvic.canih.govucc.iersc.org

The primary route to enantiopure forms of such alcohols is the asymmetric reduction of the corresponding prochiral ketone. nih.gov Various catalytic systems, particularly those based on ruthenium, rhodium, or iridium, are employed for this transformation, often yielding high enantiomeric excess (ee). researchgate.netresearchgate.net Organocatalytic methods using chiral catalysts like CBS (Corey-Bakshi-Shibata) reagents are also well-established for reducing ketones to chiral alcohols with predictable stereochemistry. researchgate.net

Once obtained, the chiral fluorinated alcohol can be incorporated into larger molecules, where the stereochemistry at that position is crucial for biological activity.

Table 2: Illustrative Asymmetric Reduction Methods for Prochiral Ketones

Catalyst Type Example Catalyst / Reagent Typical Substrate Expected Enantiomeric Excess (ee)
Transition Metal (S,S)-Ru(DPEN)₂ Aryl Ketones >95%
Organocatalyst (S)-CBS Reagent / BH₃ Aryl Ketones >90%

Intermediate in the Construction of Advanced Organic Scaffolds

In drug discovery and materials science, an "organic scaffold" refers to a core molecular framework upon which various functional groups are built to create a library of compounds. The properties of this compound make it an excellent starting point for generating diverse and advanced scaffolds.

The two fluorine atoms can significantly alter the physicochemical properties of the final molecules, including:

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation.

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, affecting its ability to cross cell membranes.

Binding Affinity: Fluorine can participate in favorable electrostatic interactions with biological targets.

The reactive alcohol handle allows for the attachment of other molecular fragments through esterification, etherification, or substitution reactions, enabling the rapid construction of a library of complex molecules from a single, well-defined intermediate. sltchemicals.com

Role in Developing New Synthetic Methodologies and Catalytic Systems

The development of novel synthetic methods is a cornerstone of chemical research. Fluorohydrins, the class of compounds to which this compound belongs, are frequently used as benchmark substrates to test the efficacy and scope of new reactions. acs.orgorganic-chemistry.orgchemrxiv.org This includes the development of new fluorination reagents, C-F bond activation protocols, and stereoselective transformations. beilstein-journals.orgtcichemicals.com

Furthermore, fluorinated alcohols themselves can serve as unique solvents or promoters for organic reactions. researchgate.net Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) are known to promote reactions by stabilizing cationic intermediates through their strong hydrogen-bond donating ability and low nucleophilicity. researchgate.net While not a solvent, the structural motifs within this compound could be incorporated into ligands for new catalytic systems, where the fluorine atoms could tune the electronic properties of the metal center. rsc.org

Preparation of Fluorinated Probes for Spectroscopic and Structural Studies

The fluorine-19 (¹⁹F) nucleus has highly favorable properties for Nuclear Magnetic Resonance (NMR) spectroscopy. It has a high gyromagnetic ratio, is 100% naturally abundant, and has a wide chemical shift range, making it an extremely sensitive probe of its local molecular environment. nih.govresearchgate.net Since organofluorine compounds are virtually absent in biological systems, there is no background signal in ¹⁹F NMR studies of biomolecules. acs.orgnih.gov

A molecule like this compound, possessing two electronically distinct fluorine atoms, could be incorporated into a ligand designed to bind to a biological target, such as a protein. Upon binding, changes in the protein's conformation or the ligand's binding mode would cause shifts in the ¹⁹F NMR signals. nih.gov This allows for detailed studies of:

Protein-ligand interactions acs.org

Conformational changes in proteins nih.gov

Enzyme mechanisms

This application makes small, fluorinated molecules like this compound potential tools for drug discovery and chemical biology. semanticscholar.org

Future Directions and Emerging Research Avenues for 2 Fluoro 1 2 Fluorophenyl Ethan 1 Ol

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. tandfonline.com Future research into the synthesis of 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol will likely pivot towards "green" chemistry principles, minimizing hazardous waste and maximizing atom economy. dovepress.comnumberanalytics.com

Current synthetic approaches often rely on multi-step processes that may involve hazardous reagents. dovepress.com Emerging strategies could focus on:

Biocatalysis: Employing enzymes, such as ketoreductases, for the asymmetric reduction of the precursor, 2-fluoro-1-(2-fluorophenyl)ethanone. This approach offers high stereoselectivity under mild, aqueous conditions, significantly reducing the environmental footprint.

Electrochemical Synthesis: Leveraging electrochemical methods for fluorination or reduction steps can eliminate the need for chemical oxidants or reductants, often replacing them with clean electrical energy. numberanalytics.com Electrochemical benzylic fluorination, for instance, has been demonstrated as a viable green technique. beilstein-journals.org

Use of Greener Solvents: Shifting from traditional volatile organic compounds to more sustainable alternatives like ionic liquids, supercritical fluids (e.g., scCO₂), or fluorous solvents could drastically reduce pollution. ijfmr.com Fluorous solvents, in particular, offer unique phase-separation properties that can simplify product isolation and catalyst recycling. ijfmr.com

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Strategy Advantages Potential Challenges
Biocatalysis High stereoselectivity, mild reaction conditions, biodegradable catalysts, use of water as a solvent. Enzyme stability and availability, substrate scope limitations, potential for low reaction rates.
Electrosynthesis Avoids stoichiometric chemical reagents, high control over reaction potential, can enable unique reactivities. numberanalytics.com Requires specialized equipment, potential for electrode fouling, conductivity of the reaction medium.
Green Solvents Reduced environmental impact and toxicity, potential for simplified purification and catalyst recycling. ijfmr.com Higher cost, potential for different reactivity and selectivity, requires process re-optimization.

Development of Advanced Catalytic Systems for Enhanced Stereoselectivity

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, achieving high stereoselectivity in the synthesis of this compound is critical. The primary route to this chiral alcohol is the asymmetric reduction of its corresponding ketone. Future research will focus on developing more efficient and selective catalysts for this transformation.

Promising areas of catalyst development include:

Transition Metal Catalysis: Iridium, rhodium, and ruthenium complexes with chiral ligands have proven highly effective for the asymmetric hydrogenation of ketones, including α-fluoro ketones. acs.orgnih.gov A dynamic kinetic resolution strategy using iridium catalysis has been successfully applied to produce β-fluoro alcohols with high enantiomeric and diastereomeric selectivities. acs.orgnih.gov

Organocatalysis: Metal-free catalysts, such as chiral oxazaborolidines (CBS catalysts), offer a valuable alternative for ketone reductions, avoiding potential metal contamination in the final product. mdpi.comwikipedia.org

Dual-Catalysis Systems: Combining different catalytic modes, such as a transition metal catalyst with a Lewis acid, can unlock novel reactivity and enhance selectivity by activating both the substrate and the reagent through different pathways. researchgate.net

Table 2: Overview of Advanced Catalytic Systems for Asymmetric Ketone Reduction

Catalyst Type Example System Key Advantages
Transition Metal Iridium-diamine complexes acs.orgnih.gov High turnover numbers, excellent enantioselectivity, applicable to dynamic kinetic resolution.
Organocatalyst Corey-Bakshi-Shibata (CBS) Catalyst mdpi.com Metal-free, predictable stereochemistry, readily available chiral precursors.
Dual-Catalysis Pd/Cu co-catalyzed systems researchgate.net Can enable stereodivergent synthesis, allowing access to all possible stereoisomers.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in safety, efficiency, and scalability, particularly for the manufacture of active pharmaceutical ingredients (APIs). nih.govasynt.comchemicalindustryjournal.co.ukthepharmamaster.com The synthesis of this compound is well-suited for this technology.

Key benefits of applying flow chemistry include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which drastically minimizes the risks associated with exothermic reactions or the use of hazardous reagents. nih.govthepharmamaster.com

Precise Process Control: The superior heat and mass transfer in microreactors allows for precise control over temperature, pressure, and reaction time, often leading to higher yields and purities. thepharmamaster.commdpi.com

Scalability and Automation: Scaling up a flow process is typically more straightforward than a batch process, often involving running the system for a longer duration or using parallel reactors. asynt.com Furthermore, flow systems can be integrated with automated platforms for reaction optimization, purification, and analysis, accelerating the drug discovery and development cycle. geneonline.comresearchgate.netnih.govnih.goviptonline.com

A hypothetical automated flow synthesis could involve pumping a solution of the precursor ketone and a reducing agent through a packed-bed reactor containing an immobilized catalyst, followed by in-line purification and analysis. mdpi.com

Deeper Mechanistic Insights into its Reactivity and Selectivity

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction pathways. researchgate.netresearchgate.net

Future research should apply computational modeling to:

Analyze Transition States: DFT calculations can model the transition states of the key bond-forming steps, such as the hydride transfer in the catalytic reduction of the precursor ketone. This can explain the origins of stereoselectivity, for instance, by identifying subtle noncovalent interactions like C-F···metal interactions that control diastereoselectivity. acs.orgnih.gov

Probe Substituent Effects: The presence of two fluorine atoms in this compound significantly influences its electronic properties and reactivity. rsc.org Computational studies can quantify these electronic and steric effects, helping to predict the molecule's behavior in subsequent reactions. acs.orgrsc.org Such studies have revealed that fluorine can exert powerful, and sometimes unexpected, control over stereoselection through secondary orbital interactions. nih.gov

Guide Catalyst Design: By understanding how a catalyst and substrate interact at a molecular level, researchers can rationally design new catalysts with improved activity and selectivity.

Potential for Derivatization into Unexplored Chemical Scaffolds

As a functionalized building block, this compound serves as a starting point for the synthesis of more complex molecules. Its hydroxyl group and benzylic position are prime sites for chemical modification. organic-chemistry.org

Future synthetic efforts could explore:

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution to introduce a wide range of functionalities (e.g., amines, azides, thiols), creating libraries of novel compounds for biological screening.

Esterification and Etherification: Reaction of the alcohol with various acids or alkylating agents can produce esters and ethers with diverse properties. Derivatization with reagents like perfluorooctanoyl chloride can also be used to create derivatives suitable for specific analytical applications. nih.gov

C-H Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds, which could potentially be applied to the phenyl rings of the molecule to introduce further complexity. acs.org

The resulting novel fluorinated scaffolds could be explored for applications in medicinal chemistry, as the introduction of fluorine is a well-known strategy to enhance metabolic stability and binding affinity of drug candidates. beilstein-journals.orgbionity.combeilstein-journals.orgnus.edu.sgsciencedaily.com

Table 3: Potential Derivatization Reactions and Resulting Scaffolds

Reaction Type Reagents Resulting Functional Group/Scaffold Potential Application
Mitsunobu Reaction Diisopropyl azodicarboxylate (DIAD), PPh₃, HN₃ Azide Precursor for amines, triazoles
Williamson Ether Synthesis NaH, Alkyl Halide (R-X) Ether (-OR) Modulation of lipophilicity
Steglich Esterification Carboxylic Acid (R-COOH), DCC, DMAP Ester (-OC(O)R) Prodrug design, property modification
Nucleophilic Fluorination (Deoxyfluorination) Diethylaminosulfur trifluoride (DAST) gem-Difluoro moiety Bioisosteric replacement

Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation

As fluorinated compounds become more prevalent, the need for sensitive and specific analytical methods for their detection and characterization grows. This is particularly important for environmental monitoring and for ensuring the purity of pharmaceutical products. teinstruments.com

Future research in this area should focus on:

Trace Analysis: Developing methods for the detection of this compound and its metabolites at very low concentrations in complex matrices like water or biological fluids. Combustion Ion Chromatography (CIC) is a powerful technique for determining total organic fluorine (TOF), which can be used as a screening tool. nih.govnih.gov

Isomer Differentiation: Since the biological effects of stereoisomers can differ significantly, methods that can separate and quantify the individual enantiomers and diastereomers are essential. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold-standard techniques for this purpose.

Structural Elucidation: Advanced spectroscopic techniques, such as Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), are invaluable for characterizing fluorinated molecules. For complex samples or solid-state analysis, specialized techniques like fluorine K-edge X-ray absorption near-edge structure (XANES) spectroscopy could provide unique structural information. nih.govrsc.org

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